molecular formula C11H12N2O B3059136 1-benzyl-3-methyl-1H-pyrazol-5-ol CAS No. 946-24-7

1-benzyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B3059136
CAS No.: 946-24-7
M. Wt: 188.23 g/mol
InChI Key: BTQLYDWPWFZJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrazole ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position, with a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl bromide in the presence of a base such as sodium acetate . This reaction typically occurs at room temperature and yields the desired product in high purity.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of advanced catalysts and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-benzyl-3-methyl-1H-pyrazol-5-one.

    Reduction: Formation of 1-benzyl-3-methyl-1H-pyrazoline-5-ol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:

Uniqueness: The presence of both benzyl and methyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-benzyl-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLYDWPWFZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368352
Record name 1-benzyl-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-24-7, 946-23-6
Record name 1-benzyl-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-METHYL-2-PYRAZOLIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FY2G0M9SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-benzyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-benzyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-benzyl-3-methyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.